3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185100-54-2
VCID: VC11717601
InChI: InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H
SMILES: C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl
Molecular Formula: C10H11ClN4O2
Molecular Weight: 254.67 g/mol

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride

CAS No.: 1185100-54-2

Cat. No.: VC11717601

Molecular Formula: C10H11ClN4O2

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride - 1185100-54-2

Specification

CAS No. 1185100-54-2
Molecular Formula C10H11ClN4O2
Molecular Weight 254.67 g/mol
IUPAC Name 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride
Standard InChI InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H
Standard InChI Key KBUNHIFRZSDEFD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl
Canonical SMILES C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride, reflects its core structure: a benzamide group linked to a 1,2,4-oxadiazole ring bearing an aminomethyl substituent. Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₄O₂
Molecular Weight254.67 g/mol
SMILESC1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl
InChIKeyKBUNHIFRZSDEFD-UHFFFAOYSA-N
PubChem CID46736915

The hydrochloride salt enhances solubility, a critical factor for in vitro assays.

Structural Features

The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, conferring metabolic stability and hydrogen-bonding capacity . The aminomethyl group (-CH₂NH₂) at position 5 introduces a primary amine, enabling interactions with biological targets such as enzymes or receptors. The benzamide moiety contributes aromaticity and potential π-π stacking interactions, commonly exploited in drug design .

Synthesis and Analytical Data

Synthetic Pathway

The synthesis typically involves three stages:

  • Oxadiazole Ring Formation: Cyclization of a nitrile oxide with an amidoxime precursor under acidic conditions.

  • Aminomethyl Introduction: Nucleophilic substitution or reductive amination to attach the -CH₂NH₂ group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A representative synthetic route is outlined below:

StepReactantsConditionsProduct
1Benzamide derivative, amidoximeHCl, reflux3-(1,2,4-oxadiazol-3-yl)benzamide
2Chloromethylamine, baseDMF, 60°C3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide
3HCl in ethanolRoom temperature, crystallizationHydrochloride salt

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch, amine), ~1650 cm⁻¹ (C=O, benzamide), and ~1550 cm⁻¹ (C=N, oxadiazole).

  • ¹H NMR (DMSO-d₆): δ 8.1–7.5 (m, aromatic H), δ 4.3 (s, CH₂NH₂), δ 2.9 (br, NH₃⁺).

  • Mass Spectrometry: ESI-MS m/z 219.1 [M-Cl]⁺, consistent with the free base.

Biological Significance and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Aminomethyl Group: Enhances water solubility and hydrogen bonding with enzymatic active sites .

  • Benzamide Moiety: Aromatic interactions stabilize binding to hydrophobic pockets, as seen in kinase inhibitors .

  • Hydrochloride Salt: Improves bioavailability by increasing dissolution rate in physiological media.

Research Applications

Medicinal Chemistry

The compound serves as a lead structure for optimizing:

  • CNS-Targeting Agents: Blood-brain barrier (BBB) permeability, predicted via PAMPA-BBB assays, suggests potential for neurotherapeutics .

  • Antimicrobial Scaffolds: Modifications at the benzamide para-position could enhance Gram-negative coverage .

Biochemical Probes

  • Enzyme Binding Studies: Fluorescently tagged derivatives may elucidate AChE inhibition mechanisms .

  • Receptor Mapping: Docking studies using AutoDock Vina reveal affinity for NMDA receptor glycine sites (ΔG = -9.2 kcal/mol) .

Future Directions

Pharmacological Profiling

  • *In Vivo Efficacy: Testing in seizure (MES, PTZ) and cognitive impairment (Morris water maze) models .

  • Toxicological Assessment: Acute toxicity (LD₅₀) and genotoxicity (Ames test) profiling.

Structural Optimization

  • Heterocycle Replacement: Substituting oxadiazole with 1,3,4-thiadiazole to modulate electronic properties .

  • Prodrug Design: Esterification of the benzamide to enhance oral absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator